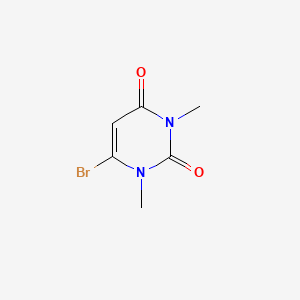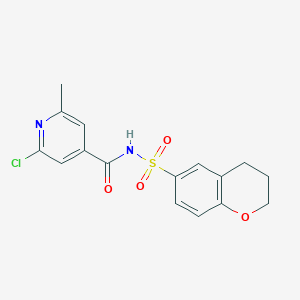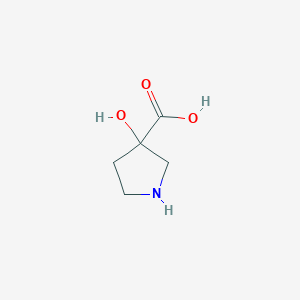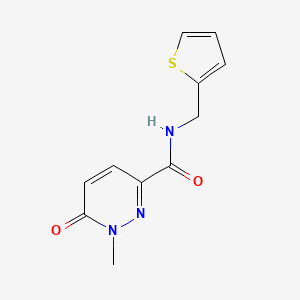
6-Bromo-1,3-dimethyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1,3-dimethyluracil is a brominated derivative of 1,3-dimethyluracil, a pyrimidine base
Mechanism of Action
Target of Action
It’s known that uracil derivatives, such as 6-bromo-1,3-dimethyluracil, play a key role as intermediates in the synthesis of purines . Purines constitute the basic nucleus of a number of medicinally active molecules .
Mode of Action
The mode of action of this compound involves a series of chemical reactions. Upon ultraviolet irradiation, 1,3-dimethyluracil undergoes hydration of the 5:6 double bond of the uracil ring to form 1,3-dimethyl-6-oxy-hydrouracil . The bromination of 1,3-dimethyluracil results in the formation of 5-bromo-6-hydroxy-hydropyrimidine derivatives .
Biochemical Pathways
It’s known that uracil derivatives have a broad spectrum of pharmacological activities such as antimicrobial, antioxidant, anticancer, anti-leukemia, antitumor, and antiviral activities . These activities suggest that this compound may interact with multiple biochemical pathways.
Result of Action
It’s known that the photoreaction of 5-bromo-1,3-dimethyluracil in 1,4-xylene solution yields a mixture of 5- and 6-aryl substituted uracils .
Action Environment
It’s known that the photoreaction of 5-bromo-1,3-dimethyluracil in 1,4-xylene solution is influenced by the presence of initially added acid .
Biochemical Analysis
Biochemical Properties
6-Bromo-1,3-dimethyluracil is known to participate in various biochemical reactions. It interacts with different enzymes and proteins, often serving as a substrate or inhibitor. For instance, it has been reported to undergo bromination reactions
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is likely involved in various metabolic pathways, interacting with different enzymes or cofactors
Transport and Distribution
It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,3-dimethyluracil typically involves the bromination of 1,3-dimethyluracil. One common method includes the addition of bromine to a solution of 1,3-dimethyluracil in an appropriate solvent, such as acetic acid, under controlled conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of safer brominating agents and solvents can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1,3-dimethyluracil undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid or other solvents.
Nucleophilic Substitution: Reagents such as potassium iodide (KI) in methanol.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
5-Bromo-6-hydroxy-1,3-dimethyluracil: Formed during bromination.
6-Iodomethyl-1,3-dimethyluracil: Formed during nucleophilic substitution with KI.
Scientific Research Applications
6-Bromo-1,3-dimethyluracil has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antiviral and anticancer agents.
Photochemistry: The compound is studied for its photochemical properties and potential use in photodynamic therapy.
Materials Science: It is explored for its potential in the development of novel materials with unique electronic properties.
Comparison with Similar Compounds
- 5-Bromo-1,3-dimethyluracil
- 6-Chloro-1,3-dimethyluracil
- 6-Iodo-1,3-dimethyluracil
Comparison: 6-Bromo-1,3-dimethyluracil is unique due to its specific bromine substitution at the 6-position, which imparts distinct chemical reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
6-bromo-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZGZBJOMBOIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-cyanophenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2685908.png)
![3-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyridazine](/img/structure/B2685909.png)
![2-{[1-(Pyridine-4-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2685910.png)
![8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2685913.png)
![7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B2685914.png)


![4-Amino-4-[4-(4-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B2685918.png)
![2-Chloro-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]propanamide](/img/structure/B2685919.png)
![Methyl 2-(6-butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2685920.png)
![3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2685921.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluorobenzamide](/img/structure/B2685925.png)

![Methyl 3-[(morpholin-4-yl)carbonyl]benzoate](/img/structure/B2685928.png)
